2-methyl-N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride
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Overview
Description
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE is a chemical compound with a complex structure that includes a chlorinated methyl group, an amino group, and a carbamate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the chlorination of a methyl group followed by the introduction of an amino group. The final step involves the formation of the carbamate group through a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorinated methyl group can be substituted with other functional groups, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde derivative, while substitution reactions can yield a variety of substituted carbamates.
Scientific Research Applications
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE has several scientific research applications:
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound shares some structural similarities but differs in its functional groups and applications.
N-(3-Aminopropyl)methacrylamide hydrochloride: Another similar compound with different functional groups and uses.
2-(Dimethylamino)ethyl methacrylate: This compound has a similar backbone but different substituents, leading to different chemical properties.
Uniqueness
(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-[4-(PROPAN-2-YL)PHENYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-9(2)11-5-7-12(8-6-11)16-14(18)19-17-13(15)10(3)4/h5-10H,1-4H3,(H,16,18) |
InChI Key |
RWDPSSOZILPKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
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